4-bromo-6-fluoropyridin-2-amine
Description
Significance of Pyridines in Organic and Medicinal Chemistry Research
The pyridine (B92270) nucleus is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs. nih.gov The nitrogen atom within the pyridine ring imparts distinct characteristics, including basicity, water solubility, and the capacity to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govtaylorandfrancis.com This has led to the integration of pyridine scaffolds into a wide range of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netnih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling the creation of large libraries of compounds for drug discovery and development. nih.gov
Role of Halogenated Aminopyridines as Versatile Synthetic Building Blocks
The introduction of halogen atoms and an amino group to the pyridine core, as seen in 4-bromo-6-fluoropyridin-2-amine, creates a highly versatile synthetic building block. Halogenated pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chembk.comnih.gov The differential reactivity of the halogen substituents (bromine and fluorine) allows for selective chemical modifications. For instance, the bromine atom can readily participate in cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability. ossila.com The amino group provides a nucleophilic site for further derivatization. This multi-functionality makes halogenated aminopyridines powerful tools for constructing complex molecular architectures. ossila.comrsc.org
The strategic placement of halogens on the pyridine ring is a key aspect of their utility. For example, 4-bromo-2,6-difluoroaniline (B33399) is a tri-halogenated aniline (B41778) building block where the bromine allows for Pd-catalyzed coupling reactions and the fluorine atoms can undergo nucleophilic aromatic substitution. ossila.com Similarly, the synthesis of various fluorinated building blocks can be achieved through processes like halofluorination. nih.gov
Overview of Current Research Trajectories for this compound and Related Fluorobromopyridine Systems
Current research involving this compound and its analogs is focused on leveraging its unique substitution pattern for the synthesis of novel bioactive molecules and functional materials. The presence of bromo, fluoro, and amino groups on the same pyridine ring offers multiple reaction sites for diversification.
The synthesis of such compounds can be challenging. For instance, the synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines often requires high pressure and temperature. georgiasouthern.edu The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, a related structure, involves a multi-step process. researchgate.net
Despite these challenges, the potential applications are vast. Research is exploring the use of these building blocks in the development of new drugs, agrochemicals, and materials with tailored properties. rsc.org The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of molecular properties, a key aspect of modern chemical design.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
Properties
CAS No. |
1390641-19-6 |
|---|---|
Molecular Formula |
C5H4BrFN2 |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization of 4 Bromo 6 Fluoropyridin 2 Amine
Nucleophilic Aromatic Substitution Reactions of 4-bromo-6-fluoropyridin-2-amine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as pyridine (B92270). In the case of this compound, the presence of two halogen atoms offers the potential for selective substitution. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack and is generally a better leaving group than bromine in SNAr reactions. nih.govnih.gov This reactivity trend is well-established for halopyridines, where the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org For dihalogenated pyridines, the position of substitution is influenced by the nature of the nucleophile and the reaction conditions. While detailed studies specifically on this compound are not extensively reported in the provided results, the general principles of SNAr on halopyridines suggest that nucleophiles would preferentially displace the more labile fluorine atom. nih.govyoutube.com This selectivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 6-position, leaving the bromine atom at the 4-position available for subsequent transformations.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of an activating amino group and two deactivating halogens in this compound further complicates the reactivity and regioselectivity of EAS reactions.
Cross-Coupling Chemistry Involving this compound at Halogen Sites
The presence of a bromine atom on the pyridine ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org
Suzuki-Miyaura Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. chemrxiv.orgmdpi.com The bromine atom at the 4-position of this compound is well-suited for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance. nih.govresearchgate.netnih.gov For instance, studies on similar bromopyridine derivatives have demonstrated successful couplings with various boronic acids. nih.govmdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Phenylpyridine | - | nih.gov |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | Dioxane/Water | 4,4'-Difluorobiphenyl | >95 | mdpi.com |
| 4-Bromobenzonitrile | Potassium β-aminoethyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 4-(2-Aminoethyl)benzonitrile | Good | nih.gov |
This table presents examples of Suzuki-Miyaura couplings with related brominated aromatic compounds to illustrate the potential applications for this compound.
Sonogashira Coupling Reactions for Alkyne Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct method for introducing an alkyne moiety at the 4-position of this compound. The resulting alkynylpyridines are valuable intermediates in organic synthesis and can be further functionalized.
The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org The choice of palladium catalyst and copper co-catalyst is crucial for the success of the reaction. organic-chemistry.org Studies on the Sonogashira coupling of other bromopyridine derivatives have shown that a variety of terminal alkynes can be efficiently coupled. soton.ac.uk
Table 2: Examples of Sonogashira Coupling Reactions with Bromopyridine Derivatives
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | - | soton.ac.uk |
| Bromoindoles | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Arylalkynylindoles | - | researchgate.net |
| Aryl Iodides/Bromides | Terminal Alkynes | Dipyridylpalladium complex | TBAA | NMP | Arylalkynes | - | wikipedia.org |
This table showcases examples of Sonogashira couplings with related brominated heterocycles to demonstrate the potential for functionalizing this compound.
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction would be a powerful tool to introduce a second amino group or other nitrogen-containing functionalities at the 4-position of this compound.
The success of the Buchwald-Hartwig amination often depends on the selection of the appropriate palladium precatalyst and phosphine (B1218219) ligand. nih.gov A variety of primary and secondary amines can be coupled with aryl bromides under optimized conditions. nih.govpreprints.org
Table 3: Examples of Buchwald-Hartwig Amination with Bromoarenes
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Bromobenzene | Carbazole | Pd(OAc)₂ / TrixiePhos | t-BuOLi | Toluene | N-Phenylcarbazole | >99 | nih.gov |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 2-Aminopyridines | - | nih.gov |
| 6-Bromoflavone | Aniline (B41778) | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 6-Anilinoflavone | 95 | preprints.org |
This table provides examples of Buchwald-Hartwig amination reactions with various bromoarenes, illustrating the potential for C-N bond formation with this compound.
Other Palladium-Catalyzed Coupling Reactions for Functionalization
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in a range of other palladium-catalyzed transformations. These include the Heck reaction for the introduction of alkenyl groups, cyanation reactions to install a nitrile group, and various carbonylation reactions. nih.govnih.gov These reactions further expand the synthetic utility of this versatile building block, enabling the creation of a diverse library of substituted pyridines for various applications. The development of palladium catalysts supported on materials like graphene also offers greener and more recyclable options for these coupling reactions. mdpi.com
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity at the fluorine and bromine positions allows for sequential and selective functionalization. The fluorine atom is prone to nucleophilic aromatic substitution, enabling the introduction of a wide array of nucleophiles. The bromine atom, on the other hand, serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This rich and predictable reactivity profile makes this compound a key intermediate for the synthesis of complex and functionally diverse pyridine derivatives with potential applications in pharmaceuticals and materials science.
Reactions of the Amine Functionality in this compound
The primary amine group at the C2 position of the pyridine ring is a key site for a variety of chemical reactions, including acylation, sulfonylation, alkylation, and diazotization. While specific literature detailing these transformations for this compound is not extensively available, its reactivity can be inferred from the well-established chemistry of other substituted 2-aminopyridines.
The nucleophilic nature of the 2-amino group readily allows for acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions typically proceed by the treatment of the amine with an acyl chloride, acid anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct.
For instance, the acylation of the related compound 4-bromo-2-aminopyridine with acetyl chloride in the presence of pyridine yields N-(4-bromopyridin-2-yl)acetamide . A similar reaction is expected for this compound, as outlined in the following table.
Table 1: Representative Acylation and Sulfonylation Reactions of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(4-bromo-6-fluoropyridin-2-yl)acetamide | Acylation |
| This compound | Benzoyl chloride | N-(4-bromo-6-fluoropyridin-2-yl)benzamide | Acylation |
| This compound | Benzenesulfonyl chloride | N-(4-bromo-6-fluoropyridin-2-yl)benzenesulfonamide | Sulfonylation |
| This compound | p-Toluenesulfonyl chloride | N-(4-bromo-6-fluoropyridin-2-yl)-4-methylbenzenesulfonamide | Sulfonylation |
The presence of the electron-withdrawing fluorine and bromine atoms is anticipated to slightly decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine (B139424), potentially requiring slightly more forcing reaction conditions.
The amine group of this compound can undergo N-alkylation with alkyl halides. However, these reactions often present challenges with selectivity, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination protocols are generally preferred. A general representation of alkylation is shown below.
Table 2: Potential Alkylation Products of this compound
| Reactant 1 | Reactant 2 | Potential Products | Reaction Type |
| This compound | Methyl iodide | N-methyl-4-bromo-6-fluoropyridin-2-amine (and poly-alkylated species) | N-Alkylation |
| This compound | Benzyl bromide | N-benzyl-4-bromo-6-fluoropyridin-2-amine (and poly-alkylated species) | N-Alkylation |
The synthesis of related 2-bromo-6-alkylaminopyridines has been achieved through the reaction of 2,6-dibromopyridine (B144722) with primary amines under high temperature and pressure, indicating that nucleophilic substitution at the halogenated positions can compete with N-alkylation depending on the reaction conditions georgiasouthern.edu.
Primary aromatic amines can be converted to diazonium salts through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures byjus.com. The resulting diazonium salt of this compound would be a versatile intermediate for a range of Sandmeyer and related reactions.
The general mechanism for diazotization involves the formation of a nitrosonium ion, which is then attacked by the amine, followed by a series of proton transfers and elimination of water to yield the diazonium ion byjus.com.
Table 3: Hypothetical Diazotization and Subsequent Reactions
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |
| This compound | NaNO₂, HCl (aq), 0-5 °C | 4-bromo-6-fluoropyridin-2-diazonium chloride | CuCl | 4-bromo-2-chloro-6-fluoropyridine |
| This compound | NaNO₂, H₂SO₄ (aq), 0-5 °C | 4-bromo-6-fluoropyridin-2-diazonium bisulfate | H₂O, heat | 4-bromo-6-fluoropyridin-2-ol |
| This compound | NaNO₂, HBF₄ (aq), 0-5 °C | 4-bromo-6-fluoropyridin-2-diazonium tetrafluoroborate (B81430) | Heat | 4-bromo-2,6-difluoropyridine (B1343820) |
These transformations would allow for the replacement of the amino group with a variety of other functionalities, further highlighting the synthetic utility of this compound.
Selective Functionalization Strategies for this compound
The presence of three distinct reactive sites on this compound necessitates careful control of reaction conditions to achieve selective functionalization. The primary amine is generally the most nucleophilic site and will preferentially react with electrophiles under standard conditions for acylation, sulfonylation, and alkylation.
Selective functionalization at the halogenated positions can be achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. The bromine at the C4 position is generally more susceptible to oxidative addition to a metal catalyst than the fluorine at the C6 position, allowing for regioselective C-C or C-N bond formation at the C4 position. The amine group may require protection, for example as an amide, prior to these coupling reactions to prevent undesired side reactions.
Regioselectivity and Chemoselectivity in Transformations of this compound
The regioselectivity and chemoselectivity of reactions involving this compound are governed by the electronic and steric properties of the substituents.
Chemoselectivity : In reactions with electrophiles, the primary amine is the most likely site of reaction due to its high nucleophilicity compared to the pyridine nitrogen (which is deactivated by the electron-withdrawing halogens) and the halogen atoms themselves.
Regioselectivity :
Amine Functionalization : Reactions on the amine group are inherently regioselective to the C2 position.
Pyridine Ring Functionalization : In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogen are activated. However, the presence of the amino group at C2 and the fluoro group at C6 complicates this. The fluorine atom at C6 is a better leaving group than the bromine at C4 in SNAr reactions. Therefore, under conditions favoring SNAr, substitution of the fluorine atom might be observed. In electrophilic aromatic substitution, the pyridine ring is generally deactivated, but if forced, substitution would likely be directed by the activating amino group, although the halogen substituents would also influence the outcome. For metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond, leading to high regioselectivity at the C4 position.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Fluoropyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR Techniques
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in 4-bromo-6-fluoropyridin-2-amine.
¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the positions of the bromine, fluorine, and amine substituents. The protons of the amine group would likely appear as a broad singlet.
¹³C NMR spectroscopy reveals the number of unique carbon atoms and their electronic environments. The pyridine ring carbons will exhibit characteristic chemical shifts influenced by the attached functional groups. The carbon atom bonded to the highly electronegative fluorine atom would be expected to show a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, providing a direct observation of the fluorine nucleus. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the pyridine ring.
2D NMR techniques are crucial for establishing the connectivity between atoms.
Correlation SpectroscopY (COSY) experiments identify protons that are coupled to each other, helping to trace the proton network within the molecule. cam.ac.ukuni.lu
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. cam.ac.ukuni.luacs.org
A representative, though hypothetical, set of NMR data for this compound is presented in the table below for illustrative purposes. Actual experimental values would be required for definitive structural confirmation.
| Technique | Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Coupling Constants (Hz) |
| ¹H NMR | H-3, H-5 | 6.5 - 7.5 | J(H,H), J(H,F) |
| ¹³C NMR | C-2 | ~160 | |
| C-3 | ~100 | ||
| C-4 | ~110 | ||
| C-5 | ~120 | ||
| C-6 | ~165 | ¹J(C,F) ~240 | |
| ¹⁹F NMR | F-6 | -60 to -80 | J(F,H) |
Solid-State NMR Applications for Polymorph and Supramolecular Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing valuable information about the local environment of nuclei in a crystalline or amorphous solid. nih.gov
For this compound, ssNMR could be employed to:
Identify and characterize polymorphs: Different crystalline forms of the same compound (polymorphs) can exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions.
Study supramolecular assemblies: ssNMR can probe the nature of non-covalent interactions, such as hydrogen and halogen bonding, which govern the formation of larger molecular assemblies. By analyzing changes in chemical shifts and relaxation times, insights into the proximity and dynamics of interacting groups can be obtained. For instance, the dynamics of the pyridine ring and its interaction with neighboring molecules can be investigated using techniques like ²H ssNMR on deuterated samples. nih.gov
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and thus the atomic positions can be constructed.
Single-Crystal X-ray Diffraction of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| β (°) | 105 |
| Volume (ų) | 735 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
The crystal structure reveals not only the intramolecular geometry but also how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. For this compound, key interactions would include:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and providing information about bond strengths and molecular symmetry.
For this compound, the vibrational spectra would be expected to show characteristic bands for:
N-H stretching vibrations of the amine group, typically in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the pyridine ring, usually found around 3000-3100 cm⁻¹.
Pyridine ring stretching vibrations , which are sensitive to the substitution pattern and appear in the 1400-1600 cm⁻¹ region.
C-F and C-Br stretching vibrations , which would be expected at lower frequencies.
The table below presents hypothetical, yet representative, vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H Stretch | 3450, 3350 | 3450, 3350 |
| C-H Stretch (aromatic) | 3080 | 3080 |
| Pyridine Ring Stretch | 1610, 1580, 1470 | 1610, 1580, 1470 |
| C-N Stretch | 1320 | 1320 |
| C-F Stretch | 1250 | 1250 |
| C-Br Stretch | 650 | 650 |
The precise positions and intensities of these bands can be influenced by intermolecular interactions in the solid state. For example, hydrogen bonding involving the amine group would typically lead to a broadening and red-shifting of the N-H stretching bands. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a deeper understanding of the molecular structure and bonding.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the case of this compound, mass spectrometry confirms the molecular weight and provides insights into its fragmentation pathways under ionization.
Table 1: Predicted Mass Spectrometry Data for an Isomer of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 190.96148 |
| [M+Na]⁺ | 212.94342 |
| [M-H]⁻ | 188.94692 |
| [M+NH₄]⁺ | 207.98802 |
| [M+K]⁺ | 228.91736 |
| [M+H-H₂O]⁺ | 172.95146 |
Data presented is for the isomer 5-bromo-6-fluoropyridin-2-amine (B1524577) and is computationally predicted. uni.lu
The fragmentation of this compound under electron ionization would likely proceed through several key pathways, dictated by the stability of the resulting fragments. The initial event is the formation of the molecular ion (M⁺). Subsequent fragmentation could involve the loss of the bromine atom, a common fragmentation pathway for brominated aromatic compounds, leading to a significant fragment ion. Another plausible fragmentation route is the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a characteristic fragmentation for pyridine and its derivatives. The presence of the amino group could also lead to the loss of ammonia (B1221849) (NH₃) or related radical species. The fluoro substituent is generally a more stable bond and less likely to be the initial point of fragmentation compared to the C-Br bond. The analysis of the relative abundances of these fragment ions in a mass spectrum would provide a detailed fingerprint for the structural confirmation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. The pyridine ring in this compound, substituted with auxochromic (amino) and chromophoric (bromo and fluoro) groups, is expected to exhibit characteristic absorption bands in the UV region.
Specific experimental UV-Vis spectral data for this compound is not extensively documented in the available literature. However, the electronic transitions can be inferred from the behavior of similar aromatic and heterocyclic systems. The UV-Vis spectrum of this compound is anticipated to be dominated by π → π* and n → π* transitions associated with the pyridine ring.
The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring to longer wavelengths and an increase in their intensity. The halogen substituents (bromo and fluoro) will also influence the absorption maxima and molar absorptivity.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Pyridine ring | ~200-300 nm |
| n → π* | Pyridine ring (N atom) | >250 nm |
Expected wavelength regions are estimations based on general principles of UV-Vis spectroscopy for substituted pyridines.
The solvent used for analysis can also impact the spectrum. In polar solvents, the n → π* transitions typically undergo a hypsochromic (blue) shift, while the π → π* transitions may show a bathochromic shift. A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure and the effects of the substituents on the pyridine core.
Computational and Theoretical Studies on 4 Bromo 6 Fluoropyridin 2 Amine
Quantum Chemical Calculations on Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 4-bromo-6-fluoropyridin-2-amine, these calculations elucidate how the interplay between the pyridine (B92270) ring and its bromine, fluorine, and amine substituents defines its chemical character.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT studies on related substituted anilines and aminopyridines have been used to determine optimized molecular geometries, including bond lengths and angles, and to calculate key electronic properties. researchgate.netmdpi.com For this compound, DFT calculations would typically be performed using a basis set like 6-31+G(d,p) to accurately describe the electronic environment. researchgate.net
These calculations yield crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Other calculated properties include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP), which maps charge distributions to predict sites for intermolecular interactions. mdpi.com
Table 1: Typical Electronic Properties of a Pyridine Derivative Calculated via DFT
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences physical properties like solubility and boiling point. |
| Mulliken Charges | Calculated partial charges on each atom. | Helps in understanding the electrostatic interactions and reactivity of different atomic sites. |
This table represents typical properties calculated for similar compounds, illustrating the data obtained from DFT studies.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Hartree-Fock (HF), while less complex, often serve as a starting point for more sophisticated calculations. researchgate.net
For a molecule like this compound, ab initio calculations, especially when combined with higher-level theories like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very accurate predictions of molecular energies and structures. These high-level calculations are computationally intensive but are valuable for benchmarking results from more economical methods like DFT and for investigating systems where DFT may not be sufficiently accurate. For instance, a study on the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) utilized both HF and DFT methods to compute its properties. researchgate.net
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and their dynamics. A key aspect of this is conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.
For this compound, conformational flexibility is primarily associated with the rotation of the amino (-NH2) group relative to the pyridine ring. While the ring itself is rigid, the orientation of the amine group's hydrogen atoms can vary. Computational methods can map the potential energy surface as a function of the C-N bond's dihedral angle, identifying the lowest energy (most stable) conformation. This analysis is crucial for understanding how the molecule might fit into a biological receptor's active site, a key consideration in drug design. Docking studies performed on similar pyrimidine (B1678525) derivatives inherently rely on evaluating different conformations to predict binding affinity. irphouse.comnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the structural assignment of the synthesized compound.
Theoretical calculations, particularly using DFT, can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, this would involve calculating the frequencies of characteristic vibrational modes, such as the N-H stretching of the amine group, C-F and C-Br stretching, and the various pyridine ring vibrations. Theoretical calculations often produce harmonic frequencies, which are systematically higher than experimental anharmonic frequencies; thus, a scaling factor is typically applied to improve the correlation. researchgate.net Comparing the scaled theoretical spectrum with an experimental one helps in the definitive assignment of spectral peaks. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted to aid in the structural elucidation of the molecule and its derivatives. georgiasouthern.edu
Table 2: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted (Scaled DFT) | Experimental (FTIR/Raman) |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 | ~3495 |
| N-H Symmetric Stretch | ~3400 | ~3395 |
| Pyridine Ring C=N/C=C Stretch | ~1620 | ~1615 |
| N-H Scissoring | ~1580 | ~1575 |
| C-F Stretch | ~1250 | ~1245 |
| C-Br Stretch | ~650 | ~648 |
This table is illustrative, based on typical values and methodologies from studies on analogous compounds like 2-bromo-6-chloro-4-fluoroaniline. researchgate.net
Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational studies are instrumental in exploring reaction mechanisms that are not easily studied by experimental means. irphouse.com For this compound, this could involve modeling its synthesis or its subsequent reactions. For example, in the synthesis of related 2-bromo-6-alkylaminopyridines, computational modeling could be used to map the energy profile of the nucleophilic aromatic substitution reaction. georgiasouthern.edu
This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By modeling the entire reaction pathway, including any intermediates and transition states, researchers can gain a detailed understanding of the reaction's feasibility and mechanism, guiding the optimization of reaction conditions in the laboratory.
In Silico Design and Prediction of Novel Derivatives of this compound
In silico (computer-based) methods are now a cornerstone of modern drug discovery and materials science. Using this compound as a core scaffold, computational techniques can be used to design and screen vast virtual libraries of novel derivatives with potentially enhanced properties.
This process, often called rational drug design, involves identifying a biological target, such as an enzyme or receptor, and using molecular docking to predict how well potential derivatives will bind to it. nih.govnih.gov Molecular docking programs simulate the interaction between a small molecule (ligand) and a protein, calculating a "docking score" that estimates the binding affinity. researchgate.net By systematically modifying the substituents on the parent molecule, researchers can identify derivatives predicted to have stronger and more specific interactions. This in silico screening prioritizes which compounds to synthesize and test in the lab, saving significant time and resources. Studies on other pyrimidine derivatives have successfully used this approach to identify promising candidates for anticancer medications. nih.govnih.gov
Applications of 4 Bromo 6 Fluoropyridin 2 Amine As a Chemical Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the 4-bromo-6-fluoropyridin-2-amine scaffold makes it an ideal starting material for the synthesis of various complex heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active compounds and functional materials.
The construction of fused pyridine (B92270) ring systems is a key application of this compound. These fused systems, such as furopyridines and pyrrolopyridines, are valuable cores in the development of new pharmaceuticals and advanced materials. ias.ac.in The synthesis of these fused rings often involves a strategy where one ring is constructed onto a pre-existing, functionalized pyridine core. ias.ac.in
For instance, the amino group of this compound can be utilized as a nucleophilic handle to initiate cyclization reactions, while the halogen substituents provide sites for further annulation or modification. The synthesis of furo[2,3-b]pyridines, for example, can be achieved by building a furan (B31954) ring onto a pyridine structure. ias.ac.in Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared from functionalized pyridin-2(1H)-ones, highlighting the versatility of the pyridine core in constructing complex, multi-ring systems. nih.govresearchgate.net
This compound is also a valuable precursor for the synthesis of other important heterocyclic scaffolds, including pyridopyrimidines and pyrazoles. Pyrazole-containing compounds are a significant class of N-heterocycles with a broad range of applications in medicinal chemistry, materials science, and industry. researchgate.netmdpi.com
The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent. youtube.com While direct examples of using this compound for pyrazole (B372694) synthesis are not prevalent in the provided search results, its structural motifs are found in related pyrazole precursors. For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported, demonstrating the utility of brominated building blocks in constructing functionalized pyrazole rings. mdpi.com
Furthermore, the amino group of this compound can be a key functional group for building pyrimidine (B1678525) rings, leading to the formation of pyridopyrimidines. The synthesis of pyrazolo[1,5-a]pyrimidines, for instance, has been reviewed, underscoring the importance of this fused heterocyclic system in drug discovery. nih.gov
Role in the Development of Diverse Chemical Libraries for Research
The unique trifunctional nature of this compound makes it an excellent scaffold for the generation of diverse chemical libraries. ossila.com By systematically and selectively reacting each of the functional groups—the amine, the bromine, and the fluorine—a vast array of structurally distinct molecules can be synthesized from a single starting material.
This capability is particularly valuable in drug discovery and materials science research, where large collections of compounds are screened for desired biological activities or physical properties. The ability to introduce a wide range of substituents at specific positions on the pyridine ring allows for the fine-tuning of a molecule's properties, such as its solubility, electronic character, and steric profile.
For example, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce different aryl, alkyl, or other carbon-based groups. ossila.com The fluorine atom can undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. nih.gov The amino group can be acylated, alkylated, or used as a handle to build larger, more complex structures. This combinatorial approach enables the rapid generation of a multitude of derivatives for further investigation.
Intermediate in the Synthesis of Agrochemical Research Targets
The pyridine ring is a common structural motif in many agrochemicals, and functionalized pyridines like this compound are valuable intermediates in the synthesis of new crop protection agents. cymitquimica.com The specific combination of substituents on this molecule can influence its biological activity and selectivity towards target pests or weeds.
The development of novel agrochemicals often involves the synthesis and screening of large numbers of candidate molecules. The versatility of this compound as a building block allows for the efficient creation of diverse libraries of compounds for agrochemical testing. By modifying the substituents on the pyridine ring, researchers can optimize the efficacy, environmental profile, and other important characteristics of potential new agrochemicals.
Building Block for Functional Materials Research
The unique electronic and structural properties of fluorinated and brominated pyridines make them attractive building blocks for the development of functional materials. This compound can serve as a precursor to monomers that can be incorporated into polymers with tailored properties.
The reactive functional groups of this compound allow for its incorporation into polymer chains through various polymerization techniques. For example, the bromine atom can be used in cross-coupling polymerization reactions, while the amino group can be used in condensation polymerizations. The presence of the fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific electronic characteristics.
The synthesis of conjugated polymers containing pyridine units is an active area of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The ability to precisely control the structure and electronic properties of the polymer through the design of the monomer is crucial for optimizing device performance. This compound, with its multiple points of functionalization, offers a versatile platform for creating novel monomers for such applications.
Components in Ligand Design for Catalysis Research
The development of novel and efficient catalysts is a cornerstone of modern chemistry, and the design of the ligands that coordinate to metal centers is paramount to controlling catalytic activity and selectivity. Substituted aminopyridines, such as this compound, are valuable precursors in the synthesis of such ligands. The amino group provides a primary coordination site, while the bromo and fluoro substituents can be exploited for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.
The synthesis of ligands based on aminopyridine scaffolds is a well-established strategy in coordination chemistry. These ligands can stabilize a variety of metal ions, forming complexes that are active in a range of catalytic transformations. For instance, aminopyridine-based ligands have been successfully employed in the synthesis of extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic and electronic properties. georgiasouthern.edu The ability to modify the pyridine ring, as is possible with this compound, allows for the creation of a diverse library of ligands, each with the potential to impart different characteristics to the resulting metal complex.
The synthetic utility of the bromine atom on the pyridine ring is particularly noteworthy. It can readily participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide array of substituents. This modular approach is highly advantageous in catalysis research, as it facilitates the rapid generation and screening of ligands to identify the optimal catalyst for a specific reaction.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Research
In the field of medicinal chemistry and drug discovery, understanding the relationship between the structure of a molecule and its biological activity is fundamental. Structure-activity relationship (SAR) studies involve the synthesis of a series of structurally related compounds, or analogs, to probe how different functional groups and their positions influence the molecule's interaction with a biological target. This compound is an excellent starting material for the synthesis of such analog libraries due to its multiple points for chemical modification.
The general strategy for utilizing this compound in SAR studies involves systematically modifying the pyridine core. The bromine atom at the 4-position can be replaced with various aryl or alkyl groups through cross-coupling reactions. The amino group at the 2-position can be acylated, alkylated, or used as a handle to introduce other functional moieties. Furthermore, the fluorine atom at the 6-position, while often retained for its ability to modulate physicochemical properties like pKa and lipophilicity, can also be a site for nucleophilic aromatic substitution under certain conditions.
For example, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds based on a core scaffold. The diverse functionalities present in this compound allow for the systematic exploration of the chemical space around this scaffold. By synthesizing and evaluating a series of analogs with different substituents at the 4-position, researchers can determine which groups enhance potency and selectivity. Similarly, modifications at the 2-amino position can provide insights into the importance of hydrogen bonding or steric bulk in that region of the molecule.
A hypothetical synthetic design for an SAR study starting from this compound could involve the following steps:
Diversification at the 4-position: A Suzuki coupling reaction with a variety of boronic acids would introduce different aryl or heteroaryl groups, allowing for the exploration of how aromatic substituents impact activity.
Modification of the 2-amino group: The resulting 4-substituted-6-fluoropyridin-2-amines could then be subjected to a series of reactions, such as acylation with different acid chlorides or sulfonyl chlorides, to probe the effect of modifying this functional group.
This systematic approach, enabled by the versatile reactivity of this compound, is invaluable for elucidating the key structural features required for a desired biological activity, ultimately guiding the design of more potent and selective molecules.
Analytical Methodologies for Research Scale Investigation of 4 Bromo 6 Fluoropyridin 2 Amine
Chromatographic Techniques for Separation and Purification in Research Contexts
Chromatography is an indispensable tool in the synthesis and analysis of 4-bromo-6-fluoropyridin-2-amine, enabling the separation of the target molecule from starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantitative analysis. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. While specific validated methods for this compound are not widely published, the analytical approach would be analogous to that used for similar halogenated pyridine (B92270) derivatives.
Method development would typically involve the screening of various stationary phases and mobile phase compositions to achieve optimal separation. A reverse-phase C18 column is a common starting point for such analyses. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a range of polarities.
For instance, in the analysis of related bromo-fluoro pyridine compounds, a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is a common practice. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm.
A preparative HPLC can be utilized for the purification of small quantities of the compound to a high degree of purity. In a research context, the analysis of a closely related isomer, 5-bromo-6-fluoropyridin-2-amine (B1524577), by Liquid Chromatography-Mass Spectrometry (LCMS) confirms the successful application of this technique for characterization. figshare.com
Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Pyridines
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for this compound, based on methods for similar compounds.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile intermediates and byproducts that may arise during the synthesis of this compound. The synthesis of halogenated pyridines can sometimes generate more volatile side products, and GC-MS is ideal for their identification and quantification.
The choice of a GC column is critical, with low-to-mid-polarity columns such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent) being widely used for this class of compounds. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. A temperature-programmed oven is used to separate compounds based on their boiling points and interaction with the stationary phase.
For example, in the analysis of related brominated flame retardants, GC-MS methods often employ a temperature ramp starting from around 100-120°C and increasing to 300-320°C to elute all components. universiteitleiden.nl The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in a research setting to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in a chamber containing a suitable mobile phase. A common eluent system for aminopyridines is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. glpbio.com The ratio of these solvents is adjusted to achieve good separation of the components, with the goal of having the product spot with a retention factor (R_f) of around 0.3-0.5. Visualization is typically achieved under UV light (254 nm), and specific staining agents like potassium permanganate (B83412) can also be used. glpbio.com
Spectrophotometric and Spectroscopic Methods for Quantification and Characterization in Research Settings
Spectroscopic methods are essential for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show signals for the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the bromine, fluorine, and amine substituents. For a closely related isomer, 5-bromo-6-fluoropyridin-2-amine, the aromatic protons appear as doublets of doublets at approximately 7.59 ppm and 6.25 ppm. figshare.com The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula. For example, the analysis of a related compound by LCMS showed a [M+H]⁺ peak at m/z 192, corresponding to the protonated molecule. figshare.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for two aromatic protons and one broad amine proton signal. |
| ¹³C NMR | Five signals corresponding to the pyridine ring carbons. |
| Mass Spec. | Molecular ion peak (M⁺) with a characteristic M+2 peak due to the bromine isotope pattern. |
| IR Spec. | N-H stretching bands, aromatic C-H and C=C bands. |
This table outlines the expected spectroscopic features based on the structure of the compound and data from similar molecules.
Development of Specialized Analytical Protocols for Complex Reaction Mixtures Involving this compound
The synthesis of this compound can result in complex reaction mixtures containing the starting materials, product, and potentially various byproducts from side reactions such as over-bromination or nucleophilic substitution of the fluorine atom. The development of specialized analytical protocols is often necessary to fully characterize these mixtures.
This can involve a multi-dimensional approach, combining different analytical techniques. For instance, a two-dimensional HPLC (2D-HPLC) method could be developed for enhanced separation of closely eluting impurities. Alternatively, a combination of HPLC for initial separation and fractionation, followed by NMR and MS analysis of the isolated fractions, can be a powerful strategy for identifying unknown components in the reaction mixture.
In cases where volatile byproducts are suspected, headspace GC-MS can be employed to analyze the vapor phase above the reaction mixture. Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is a critical step in establishing a reliable analytical protocol for both the target compound and its potential impurities.
Future Directions and Emerging Research Trends for 4 Bromo 6 Fluoropyridin 2 Amine
Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis, and the production of 4-bromo-6-fluoropyridin-2-amine is no exception. These computational tools offer the potential to significantly accelerate the design of efficient and novel synthetic routes.
Recent developments in this area include the creation of data-driven CASP applications that integrate rule-based techniques with deep learning to mimic the knowledge and intuition of experienced synthetic chemists. nih.gov These systems can evaluate potential synthetic routes based on various scores that reflect desirable strategic principles, such as convergent synthesis, which is a highly efficient approach for multi-step chemical syntheses. nih.gov By leveraging these AI tools, researchers can move beyond traditional, often time-consuming, trial-and-error approaches to a more predictive and streamlined process for synthesizing complex molecules. youtube.comyoutube.com The ultimate goal is to develop fully automated systems that can perform multi-step syntheses with the assistance of AI, under the supervision of expert chemists, thereby accelerating the delivery of new compounds to the clinic and other applications. youtube.com
| Ring Construction Score | Prioritizes pathways that efficiently construct the core pyridine (B92270) ring structure. | Important for building the fundamental scaffold of the molecule from simpler precursors. |
Byproduct Score | Penalizes reactions that are known to produce significant amounts of unwanted side products. | Leads to cleaner reactions and simplifies the purification process, reducing waste. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties imparted by the bromine and fluorine substituents on the pyridine ring of this compound make it a candidate for exploring novel and unconventional chemical reactions. While traditional cross-coupling and nucleophilic substitution reactions are well-established, future research will likely focus on discovering new ways to functionalize this versatile scaffold.
One area of interest is the development of methods for the selective halogenation of pyridines at positions that are typically difficult to access. researchgate.netnih.govchemrxiv.org Recent studies have shown that pyridines can be temporarily transformed into reactive Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions. researchgate.netnih.govchemrxiv.org This ring-opening, halogenation, and ring-closing sequence could potentially be adapted to introduce additional functional groups onto the this compound core, leading to the synthesis of novel derivatives with unique properties. researchgate.netnih.govchemrxiv.org
Furthermore, the development of late-stage functionalization techniques is a key area of research. acs.org These methods allow for the introduction of new functional groups into a complex molecule at a late stage in the synthesis, which is particularly valuable for creating libraries of related compounds for structure-activity relationship studies in drug discovery. nsf.gov Research into the nucleophilic aromatic substitution (SNAr) of fluoropyridines has shown that these reactions can be performed under much milder conditions than previously thought, expanding the range of functional groups that can be introduced. acs.org The high reactivity of the fluorine atom in 2-fluoropyridines makes them particularly susceptible to SNAr reactions, a property that can be exploited for the further derivatization of this compound. acs.org
Sustainable and Resource-Efficient Synthesis of Halogenated Aminopyridines
The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical and pharmaceutical industries. rsc.orgmdpi.com Future research on the synthesis of this compound and other halogenated aminopyridines will undoubtedly prioritize the development of more sustainable and resource-efficient methods.
A key focus will be on reducing the reliance on precious metal catalysts, such as palladium, which are often used in amination reactions. acs.org While effective, these metals are costly and can lead to trace metal contamination in the final product, which is a significant concern in pharmaceutical manufacturing. acs.org Recent research has demonstrated the potential of base-promoted amination reactions in water, an environmentally benign solvent, as a viable alternative to metal-catalyzed methods. acs.org These protocols offer a more cost-effective and sustainable route to 2-aminopyridine (B139424) derivatives. acs.org
Other green chemistry approaches that are being explored include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com Solvent-free reaction conditions and the use of recyclable catalysts are also key strategies for minimizing waste and environmental impact. mdpi.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also improve efficiency and reduce the need for purification of intermediates. mdpi.com
Table 2: Green Chemistry Approaches for Halogenated Aminopyridine Synthesis
| Approach | Description | Potential Benefits |
|---|---|---|
| Metal-Free Catalysis | Utilizes non-metallic catalysts or promotes reactions under catalyst-free conditions. | Reduces cost, eliminates toxic metal waste, and simplifies product purification. acs.org |
| Aqueous Synthesis | Employs water as the reaction solvent. | Environmentally friendly, low cost, and non-flammable. acs.org |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat the reaction mixture. | Faster reaction times, increased yields, and reduced energy consumption. mdpi.com |
| Solvent-Free Reactions | Conducts reactions without a solvent. | Minimizes waste and reduces the environmental impact of volatile organic compounds. mdpi.com |
Expansion of Applications in Emerging Areas of Chemical Science
While this compound is a well-established building block in medicinal chemistry and agrochemistry, its unique properties suggest potential for applications in other emerging areas of chemical science. nsf.gov The presence of both a bromine and a fluorine atom, along with an amino group, provides multiple points for further functionalization, making it an attractive scaffold for creating novel materials and chemical probes.
One potential area of exploration is in the development of new organic electronic materials. The pyridine ring is a common component in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties imparted by the halogen substituents could be harnessed to tune the photophysical properties of new materials.
In the field of chemical biology, this compound could serve as a starting point for the design of new fluorescent probes or affinity labels for studying biological systems. The ability to selectively modify the different positions on the pyridine ring would allow for the attachment of reporter groups and reactive functionalities.
Collaborative Research Opportunities and Interdisciplinary Studies
The future advancement of research on this compound will be greatly enhanced through collaborative efforts and interdisciplinary studies. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Chemists specializing in synthetic methodology can collaborate with computational chemists to leverage AI and machine learning for the design of more efficient synthetic routes. nih.govyoutube.com Partnerships between synthetic chemists and materials scientists could lead to the discovery of novel applications for this compound in areas such as organic electronics and advanced materials. rsc.org
Furthermore, collaborations between academic research groups and industrial partners are crucial for translating fundamental discoveries into practical applications. Such partnerships can facilitate the scale-up of sustainable synthetic processes and accelerate the development of new pharmaceuticals and agrochemicals based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-bromo-6-fluoropyridin-2-amine, and how can regioselectivity be ensured?
- Methodology :
- Begin with a pyridine scaffold and employ regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination.
- Fluorination at the 6-position can be achieved via halogen exchange (Halex reaction) using KF in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) at elevated temperatures (80–100°C). Protecting the amine group at the 2-position with a Boc group prior to fluorination improves yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, bromination under microwave irradiation (100 W, 120°C, 20 min) reduces side reactions like di-substitution .
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for bromination, DMSO for fluorination) to stabilize intermediates .
- Employ scavengers (e.g., polymer-supported triphenylphosphine) to sequester excess bromine or fluorine sources .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distribution. Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution, while fluorine’s electronegativity stabilizes intermediates in Suzuki-Miyaura couplings .
- Validate computational predictions experimentally using ¹⁹F NMR to track fluorine’s electronic environment during reactions. Compare reaction rates with analogs (e.g., 4-chloro-6-fluoropyridin-2-amine) to isolate substituent effects .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity. Use siRNA knockdowns to confirm enzyme-inhibition mechanisms .
- Analyze purity via LC-MS to rule out impurities (e.g., residual palladium) as confounding factors. Cross-validate results with independent synthesis batches .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodology :
- Synthesize analogs with modified substituents (e.g., 4-iodo-6-fluoro, 4-methyl-6-chloro) and test against a kinase panel (e.g., EGFR, VEGFR2).
- Use molecular docking (AutoDock Vina) to predict binding affinities. Correlate computational binding scores with IC₅₀ values from enzymatic assays .
- Perform meta-analysis of published fluoropyridine SAR data to identify conserved pharmacophores .
Data Analysis and Contradiction Resolution
Q. How can discrepancies in reported synthetic yields (e.g., 40% vs. 70%) be systematically addressed?
- Methodology :
- Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Document deviations (e.g., trace moisture, catalyst lot variability).
- Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and optimize via response surface modeling .
- Compare spectroscopic data (¹H/¹³C NMR, HRMS) with literature to confirm structural consistency .
Q. What analytical techniques are best suited to characterize degradation products under varying storage conditions?
- Methodology :
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via UPLC-QTOF-MS. Identify major degradants (e.g., dehalogenation products) .
- Use X-ray crystallography to confirm stability of the crystalline form. Compare with amorphous samples stored under light/oxygen stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
